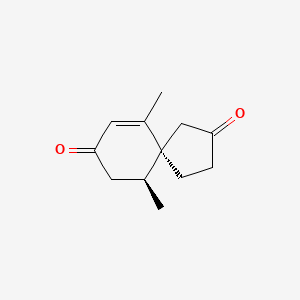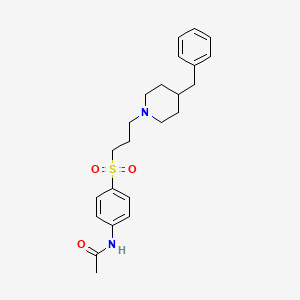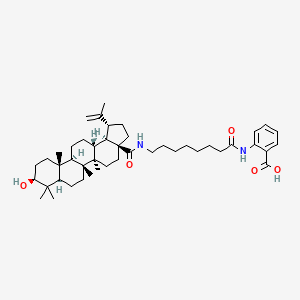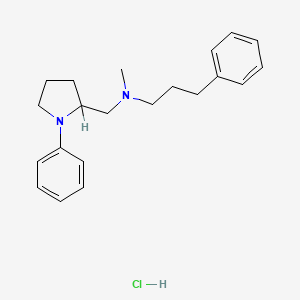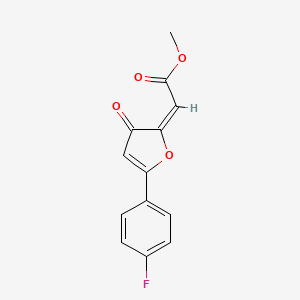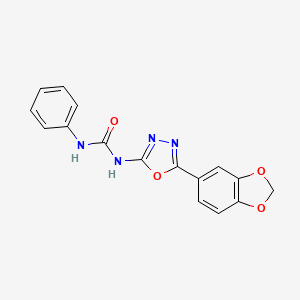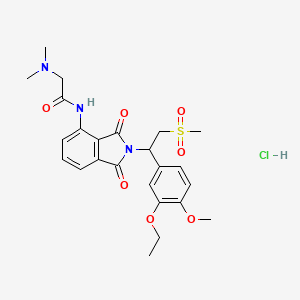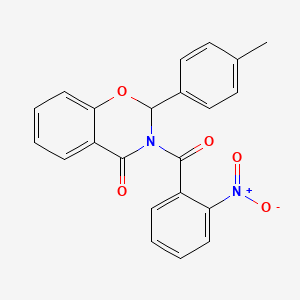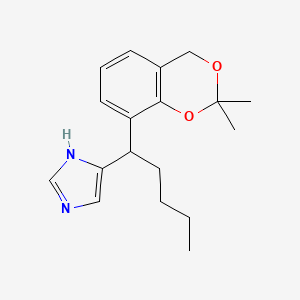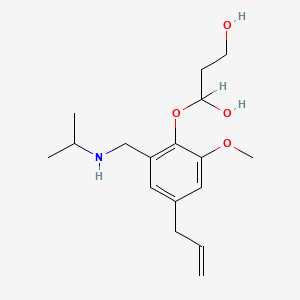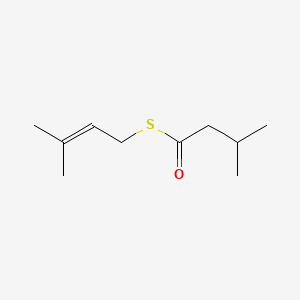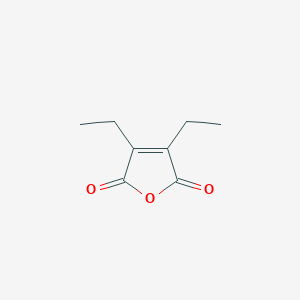![molecular formula C14H12O2 B12737546 3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol CAS No. 564470-96-8](/img/structure/B12737546.png)
3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol is a polyphenolic compound belonging to the stilbenes group. It is naturally occurring in various fruits and food products. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the formulation of cosmetics and food preservatives due to its antimicrobial properties
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Resveratrol: Another stilbene with similar antioxidant properties.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Curcumin: A polyphenol with potent anti-inflammatory and anticancer properties
Uniqueness
3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol is unique due to its specific structural configuration, which allows for a distinct set of chemical reactions and biological activities. Its ability to undergo various substitutions and its strong antioxidant properties make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
564470-96-8 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H12O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-10,15-16H/b5-4- |
Clé InChI |
UFGKEFGYNRJIGO-PLNGDYQASA-N |
SMILES isomérique |
C1=CC(=CC(=C1)O)/C=C\C2=CC=C(C=C2)O |
SMILES canonique |
C1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



